3,4-Dimethoxybenzylamine

Übersicht

Beschreibung

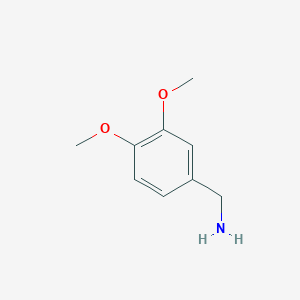

Structural Features: 3,4-Dimethoxybenzylamine (CAS 5763-61-1) is a primary amine with a benzyl backbone substituted by methoxy groups at the 3- and 4-positions. Its molecular formula is C₉H₁₃NO₂ (MW 167.21 g/mol), and it exhibits a boiling point of 281–284°C and a density of 1.109 g/mL at 25°C .

Vorbereitungsmethoden

Enzymatic Synthesis via Transaminase-Catalyzed Reactions

A modern approach to synthesizing 3,4-dimethoxybenzylamine involves enzymatic transamination, leveraging engineered transaminases to achieve high selectivity and efficiency. In a 2022 study, 3,4-dimethoxybenzaldehyde was reacted with isopropylamine in the presence of pyridoxal 5'-phosphate (PLP) and the mutant enzyme ArRmut 11 . The reaction proceeded for 24 hours under mild aqueous conditions, yielding 72.5% of the target amine after subsequent treatment with hydrochloric acid in diethyl ether .

This method eliminates the need for harsh reducing agents and operates at ambient temperature, reducing energy consumption. The use of ArRmut 11, a tailored transaminase, ensures minimal byproduct formation and high enantiomeric purity, critical for pharmaceutical applications . Comparative studies suggest that enzymatic routes outperform traditional methods in atom economy, though scalability remains dependent on enzyme stability under prolonged reaction conditions .

Chemical Reduction of 3,4-Dimethoxybenzaldehyde Derivatives

Nitrile Reduction Pathway

An alternative chemical route begins with 3,4-dimethoxyphenylacetonitrile, synthesized via a three-step process involving decarboxylation, aldoxime formation, and dehydration . The nitrile intermediate is subsequently reduced to the primary amine using lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with Raney nickel. The patent CN101475511B reports an 80% yield for the nitrile intermediate, though the final reduction step’s efficiency depends on the reducing agent’s selectivity .

This method’s advantage lies in its scalability, as the nitrile precursor can be produced in bulk using phase-transfer catalysts like tetrabutylammonium bromide (TBAB) and alkali under reflux conditions . However, the use of cyanide intermediates necessitates rigorous safety protocols, potentially increasing operational costs.

Multi-Step Synthesis via Protective Group Strategies

The Royal Society of Chemistry’s supplemental schemes outline a protective group approach for synthesizing methoxy-substituted benzylamines . For this compound, bis-N-methoxybenzyl protection is employed to shield the amine during subsequent reactions. The synthetic sequence involves:

-

Sulfamate Formation : Reacting 3,4-dimethoxyphenol with bis-benzylsulfamoyl chloride under cesium carbonate catalysis.

-

Deprotection : Cleaving the protective groups using trifluoroacetic acid (TFA) or hydrogenolysis with palladium on carbon .

This method ensures high regioselectivity, particularly for derivatives requiring additional functionalization. However, the multi-step nature and use of toxic reagents like TFA limit its industrial appeal compared to direct enzymatic or reductive methods .

Comparative Analysis of Preparation Methods

The table below summarizes key metrics for the discussed synthetic routes:

Analyse Chemischer Reaktionen

Types of Reactions: 3,4-Dimethoxybenzylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3,4-dimethoxybenzaldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to 3,4-dimethoxybenzyl alcohol using reducing agents such as lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: 3,4-Dimethoxybenzaldehyde.

Reduction: 3,4-Dimethoxybenzyl alcohol.

Substitution: Various substituted benzylamines depending on the substituent used

Wissenschaftliche Forschungsanwendungen

Analytical Applications

1. Fluorescence Derivatization for Serotonin Determination

DMBA is utilized as a sensitive pre-column fluorescence derivatization reagent for the determination of serotonin levels in human platelet-poor plasma. This method significantly enhances detection sensitivity and specificity, making it crucial for clinical diagnostics .

2. Spectrofluorimetric Analysis of 5-Hydroxyindoles

The compound serves as a selective fluorogenic reagent for the spectrofluorimetric determination of 5-hydroxyindoles, which includes serotonin. The analysis is performed in slightly alkaline conditions, demonstrating high selectivity and accuracy in biochemical studies .

| Application | Method | Reference |

|---|---|---|

| Serotonin Determination | Pre-column fluorescence derivatization | Ishida et al., 1997 |

| 5-Hydroxyindoles Analysis | Spectrofluorimetric determination | Ishida et al., 1991 |

Medicinal Chemistry Applications

1. Protecting Group in Synthesis

DMBA has been employed as a protecting group in the synthesis of various drug candidates, particularly those containing the 1,3-diazaoxindole scaffold. The introduction and removal of the DMBA moiety allow for selective reactions under mild conditions, facilitating complex synthetic pathways .

2. Biotinylation of Active Amines

In a biotinylation program, DMBA was synthesized into amides from biologically active amines. This approach aids in detecting and targeting biological analytes due to the high affinity of avidin for biotin, which can be useful in assay systems .

| Application | Description | Reference |

|---|---|---|

| Protecting Group | Used in drug synthesis | Kókai et al., 2017 |

| Biotinylation | Synthesis of biotin-containing amides | Sciforum |

Case Studies

Case Study: Serotonin Measurement

In a study conducted by Ishida et al., DMBA was used to develop a highly sensitive method for measuring serotonin levels in human plasma samples. The study highlighted the reagent's ability to react selectively with serotonin under optimized conditions, allowing for accurate quantification .

Case Study: Synthesis of Amides

A research project focusing on the synthesis of amides from DMBA demonstrated its versatility as a building block in medicinal chemistry. The synthesized compounds were characterized using multinuclear NMR spectroscopy, showcasing DMBA's role in developing novel therapeutic agents .

Wirkmechanismus

The mechanism of action of 3,4-Dimethoxybenzylamine involves its interaction with specific molecular targets. In biochemical assays, it acts as a substrate for enzymes, undergoing transformations that can be monitored to study enzyme activity. The methoxy groups enhance its reactivity and solubility, making it a valuable reagent in various chemical reactions .

Vergleich Mit ähnlichen Verbindungen

The following table compares 3,4-dimethoxybenzylamine with structurally related benzylamines and phenethylamines:

Key Contrasts:

Electronic Effects: The 3,4-dimethoxy substitution in benzylamine enhances electron density, improving reactivity in electrophilic substitutions (e.g., Pictet-Spengler reactions ). In contrast, 4-methoxybenzylamine (mono-substituted) exhibits reduced resonance stabilization. Piperonylamine’s methylenedioxy group creates a rigid, electron-rich aromatic system, favoring interactions in antibiotic scaffolds .

Synthetic Utility :

- This compound’s air sensitivity necessitates inert conditions during reactions , whereas 2,4-dimethoxybenzylamine is more stable due to steric protection of the amine group.

- 3,4-Dimethoxyphenethylamine’s ethylamine chain mimics dopamine, enabling CNS-targeting applications, unlike benzylamine derivatives .

Application-Specific Performance :

- Fluorescence derivatization requires the 3,4-dimethoxy configuration for optimal selectivity toward serotonin .

- Antibacterial activity in 3,4-dimethoxybenzylamide derivatives (e.g., 34m ) is linked to methoxy-induced lipophilicity enhancing membrane penetration .

Data Table: Selected Properties

Research Findings and Limitations

- Superior Derivatization : this compound outperforms benzylamine in fluorogenic assays due to enhanced fluorescence quantum yield from methoxy groups .

- Synthetic Challenges : Air sensitivity complicates storage and handling , whereas 2,4-dimethoxybenzylamine is more stable but less reactive.

- Biological Activity : Methoxy positioning (3,4 vs. 2,4) significantly impacts antibacterial efficacy, with 3,4-substituted derivatives showing broader activity .

Biologische Aktivität

3,4-Dimethoxybenzylamine (DMBA) is a compound that has garnered attention for its various biological activities and potential applications in biochemical research. This article explores the biological activity of DMBA, focusing on its applications in analytical chemistry, neuropharmacology, and its role in synthesizing other biologically active compounds.

- Chemical Formula : CHNO

- Molecular Weight : 167.21 g/mol

- CAS Number : 5763-61-1

Applications in Analytical Chemistry

Fluorescence Derivatization for Serotonin Determination

DMBA is utilized as a sensitive pre-column fluorescence derivatization reagent for measuring serotonin levels in human platelet-poor plasma. This method enhances detection sensitivity and specificity, making it valuable for clinical diagnostics. The derivatization process allows for the accurate quantification of serotonin, which is crucial in understanding various physiological and pathological conditions related to mood and anxiety disorders (Ishida et al., 1997) .

Spectrofluorimetric Analysis of 5-Hydroxyindoles

In another application, DMBA serves as a selective fluorogenic reagent for the spectrofluorimetric determination of 5-hydroxyindoles. This method is based on the reaction of 5-hydroxyindoles in a weakly alkaline solution with aromatic methylamines, providing a sensitive and selective approach for analyzing these compounds in clinical and biochemical studies (Ishida et al., 1991) .

Synthesis of Derivatives

DMBA has been employed as a precursor in the synthesis of various biologically active compounds. For instance, it can be used to synthesize N-(3,4-dimethoxybenzyl)amide derivatives that have shown promise in enhancing the efficacy of existing drugs like capsaicin (CN102001958A) . These derivatives may possess improved pharmacological properties due to the structural modifications introduced by DMBA.

Case Study 1: Serotonin Measurement

In clinical settings, DMBA's role as a derivatization agent was highlighted in a study where it was used to measure serotonin levels accurately. The study demonstrated that using DMBA significantly improved the sensitivity of serotonin detection compared to traditional methods, underscoring its utility in neurochemical research (Ishida et al., 1997) .

Case Study 2: Synthesis of Capsaicin Derivatives

Another investigation focused on synthesizing capsaicin homologues using DMBA as a starting material. The study reported high yields and favorable reaction conditions when employing DMBA, indicating its effectiveness as a synthetic building block for developing new therapeutic agents (CN102001958A) .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,4-dimethoxybenzylamine, and how do their yields compare?

The compound is typically synthesized via reductive amination of 3,4-dimethoxybenzaldehyde using sodium cyanoborohydride or catalytic hydrogenation. An alternative route involves the Hofmann degradation of 3,4-dimethoxybenzamide. The reductive amination method achieves yields of ~82%, while the Hofmann route requires careful control of reaction conditions to avoid byproducts .

Q. How is this compound utilized as a derivatization agent in fluorogenic assays?

It serves as a pre-column fluorescent derivatization reagent for detecting 5-hydroxyindoles (e.g., serotonin) in biological samples. The protocol involves reacting the amine with the target analyte at pH 10.5–11.5, followed by HPLC separation with fluorescence detection (ex/em: 330/450 nm). This enhances sensitivity to sub-nanomolar levels, critical for platelet-rich plasma analysis .

Q. What safety precautions are essential when handling this compound?

Use chemical fume hoods, nitrile gloves, and protective eyewear. Avoid contact with oxidizers, acids, or moisture. Store in airtight containers under inert gas (e.g., argon) at 2–8°C. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Q. Which spectroscopic techniques are used to characterize this compound?

Key methods include:

- ¹H-NMR (CDCl₃): Peaks at δ 3.87 (s, OCH₃), 4.42 (t, CH₂NH₂), and 6.8–7.75 (aromatic protons) .

- Mass spectrometry : Molecular ion [M+H]⁺ at m/z 168.1 (theoretical 167.21) .

- HPLC : Purity validation using C18 columns with UV detection at 280 nm .

Q. What role does this compound play in enzyme-catalyzed reactions?

It acts as an acyl acceptor in immobilized enzyme systems (e.g., MsAcT) for synthesizing amides. Optimized conditions include 0.1 M phosphate buffer (pH 8.0), 0.25 M substrate concentration, and 10% (v/v) acyl donor (e.g., vinyl acetate), achieving >75% conversion in 30 minutes .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound-based derivatization in complex matrices?

Adjust pH to 10.5–11.5 to maximize amine reactivity while minimizing matrix interference. Use a 2:1 molar excess of the derivatizing agent and incubate at 50°C for 20 minutes. Validate selectivity via spiked recovery tests in plasma (target: 95–105% recovery) .

Q. What factors explain contradictory yields in synthetic routes for this compound?

Discrepancies arise from:

- Reductive amination : Sensitivity to aldehyde purity and NaBH₃CN stoichiometry.

- Hofmann degradation : Competing hydrolysis of intermediates at elevated temperatures. Mitigate by pre-purifying starting materials and monitoring reaction progress via TLC .

Q. How does the stability of this compound vary under different storage conditions?

Degradation occurs via oxidation when exposed to air, forming nitriles or Schiff bases. Stability studies show >90% purity retention for 6 months when stored under argon at 4°C. At room temperature, purity drops to <80% within 30 days .

Q. What strategies improve the design of this compound-derived enzyme inhibitors?

Incorporate the amine into amide scaffolds (e.g., N-(3,4-dimethoxybenzyl)-2-(2,4-dichlorophenoxy)propanamide) to enhance target binding. Use molecular docking to prioritize substituents that occupy hydrophobic pockets (e.g., dichlorophenyl groups). Validate inhibition via IC₅₀ assays against Pseudomonas enzymes .

Q. How can researchers address low purity in this compound synthesis?

Eigenschaften

IUPAC Name |

(3,4-dimethoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-5H,6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIVNUTGTTIRPQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50206292 | |

| Record name | 3,4-Dimethoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5763-61-1 | |

| Record name | Veratrylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5763-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethoxybenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005763611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Veratrylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=271740 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dimethoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dimethoxybenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.807 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DIMETHOXYBENZYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KQA442BL6W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.